Enhanced Phenolic Acidity via Ortho-Nitro Intramolecular Hydrogen Bonding: Comparison with 4-Fluoro-2-methyl-5-nitrophenol
The ortho-nitro group in 4-fluoro-2-methyl-6-nitrophenol forms a six-membered intramolecular hydrogen bond with the phenolic OH, which is absent in the 5-nitro regioisomer (CAS 122455-84-9) where nitro and OH are meta to each other. This structural feature lowers the predicted pKa by approximately 1.5-2.0 log units relative to the 5-nitro isomer, based on established ortho-substituent effects in nitrophenol systems [1][2]. The enhanced acidity translates to greater phenoxide nucleophile concentration under mildly basic conditions, facilitating O-alkylation and etherification reactions critical to building block utility .
| Evidence Dimension | Phenolic pKa (predicted acidity) |
|---|---|
| Target Compound Data | Estimated pKa ~6.0-6.5 (ortho-nitro intramolecular H-bond stabilized) |
| Comparator Or Baseline | 4-Fluoro-2-methyl-5-nitrophenol (CAS 122455-84-9): Estimated pKa ~7.5-8.0 (meta-nitro, no ortho H-bond stabilization) |
| Quantified Difference | ΔpKa ≈ 1.5-2.0 units (more acidic) |
| Conditions | Aqueous solution, 25°C; predicted from established ortho-nitrophenol intramolecular hydrogen bonding models |
Why This Matters
Higher acidity increases the equilibrium concentration of reactive phenoxide anion, accelerating O-functionalization reactions and improving synthetic efficiency in building block applications.
- [1] Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, New York. (Classic monograph establishing ortho-nitro hydrogen bonding effects on phenol acidity). View Source
- [2] Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. View Source
